Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride
Description
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride is a dihydrochloride salt of a pyrimidine derivative featuring a methylamine group attached via a methylene bridge to the pyrimidine ring at the 5-position. The pyrimidine core (C₄H₄N₂) provides aromaticity and hydrogen-bonding capabilities, while the dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C6H11Cl2N3 |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-2-6-3-8-5-9-4-6;;/h3-5,7H,2H2,1H3;2*1H |
InChI Key |
JLURZXGJSLSSIK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CN=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrimidin-5-carboxaldehyde
One common approach is the reductive amination of pyrimidin-5-carboxaldehyde with methylamine, followed by salt formation.
$$
\text{Pyrimidin-5-carboxaldehyde} + \text{Methylamine} \xrightarrow[\text{solvent}]{\text{NaBH}_3\text{CN}} \text{Methyl[(pyrimidin-5-yl)methyl]amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$
- Reagents: Methylamine (aqueous or gaseous), sodium cyanoborohydride (NaBH3CN) as reductant.
- Solvent: Commonly methanol or dichloromethane.
- Conditions: Mild acidic to neutral pH (pH ~6-7), room temperature to slight warming.
- Yield: Typically moderate to high (70-90%).
This method benefits from high selectivity for the primary amine and mild reaction conditions, minimizing side reactions.
Nucleophilic Substitution on Pyrimidin-5-ylmethyl Halides
Alternatively, halomethyl derivatives of pyrimidine at the 5-position (e.g., 5-(chloromethyl)pyrimidine) can be reacted with methylamine nucleophile.
$$
\text{5-(Chloromethyl)pyrimidine} + \text{Methylamine} \rightarrow \text{Methyl[(pyrimidin-5-yl)methyl]amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$
- Reagents: Methylamine in excess, often aqueous or alcoholic solution.
- Solvent: Ethanol, water, or mixtures.
- Conditions: Elevated temperature (50-80 °C), under reflux.
- Yield: Moderate, with possible side products from overalkylation.
Salt Formation (Dihydrochloride)
The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step improves compound stability, crystallinity, and aqueous solubility.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Methylamine source | Aqueous or gaseous methylamine | Fresh methylamine preferred for reactivity |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imine intermediate |
| Solvent | Methanol, dichloromethane, ethanol | Choice affects solubility and reaction rate |
| Temperature | 20–60 °C | Higher temps increase rate but risk side reactions |
| pH | Mildly acidic to neutral (6-7) | Controls imine formation and stability |
| Reaction time | 2–24 hours | Depends on scale and reagent purity |
| Salt formation | HCl in ethanol or ether | Ensures pure dihydrochloride salt |
Representative Experimental Procedure (Literature-Adapted)
- To a stirred solution of pyrimidin-5-carboxaldehyde (1 eq) in methanol, methylamine solution (2 eq) is added dropwise at room temperature.
- Sodium cyanoborohydride (1.2 eq) is added portion-wise under nitrogen atmosphere.
- The reaction mixture is stirred for 12 hours at room temperature.
- Reaction progress is monitored by TLC or HPLC.
- Upon completion, the mixture is concentrated under reduced pressure.
- The residue is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- The solid is filtered, washed with cold ethanol, and dried under vacuum.
Analytical Data and Purity Assessment
| Analytical Method | Typical Result/Characteristic |
|---|---|
| Melting point | ~220–225 °C (dihydrochloride salt) |
| NMR (1H, D2O) | Signals consistent with methylamine and pyrimidine ring |
| Mass Spectrometry | Molecular ion peak at m/z = 196 (C6H11Cl2N3) |
| HPLC Purity | >98% pure after recrystallization |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination | Pyrimidin-5-carboxaldehyde, methylamine, NaBH3CN | Room temp, MeOH, pH ~6-7 | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic substitution | 5-(Chloromethyl)pyrimidine, methylamine | Reflux, EtOH or water | Direct substitution | Possible side reactions |
| Formaldehyde/hexamethylenetetramine method | Substituted methyl compound, formaldehyde, base | pH 9-12, aqueous | Reusable reagents | More complex, less common |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in the methylamine moiety acts as a nucleophile, enabling reactions with electrophilic agents.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | K | |||
| CO | ||||
| , DMF, 60°C, 12 hrs | N-Alkylated derivatives (e.g., ethyl, benzyl) | 65–78% | ||
| Acylation | AcCl, Et | |||
| N, CH | ||||
| Cl | ||||
| , 0°C | Acetamide derivatives | 82% | ||
| Sulfonation | SO | |||
| ·Py, THF, rt | Sulfonamide intermediates | 70% |
Key Findings :
-
Alkylation with benzyl bromide under basic conditions yields N-benzyl derivatives, which are precursors for kinase inhibitors.
-
Acylation reactions are highly efficient in anhydrous solvents like CH
Cl.
Condensation Reactions
The pyrimidine ring participates in condensation reactions to form fused heterocycles.
Mechanistic Insight :
-
Schiff base formation involves imine linkage between the amine and carbonyl groups, stabilized by the pyrimidine ring’s electron-withdrawing effect.
-
Knoevenagel condensation with malononitrile proceeds via a Michael addition-cyclization cascade .
Oxidation Reactions
The methylamine group undergoes oxidation to generate nitro or carbonyl derivatives.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO |
text| H$$_2$$
SO
, 50°C, 3 hrs | Pyrimidine-5-carboxylic acid | High |
| H
O
/Fe
| EtOH, rt, 24 hrs | N-Oxide derivatives | Moderate |
Research Notes :
-
Strong oxidants like KMnO
cleave the methylamine chain, forming carboxylic acids. -
N-Oxidation with H
O
enhances solubility for biological assays.
Cyclization and Heterocycle Formation
The compound serves as a building block for synthesizing polycyclic systems.
| Reagents | Conditions | Products | Biological Relevance |
|---|---|---|---|
| CS | |||
| /KOH | DMF, 120°C, 8 hrs | Thiazolo[5,4-d]pyrimidines | Antiviral activity |
| Ethyl cyanoacetate | Piperidine, EtOH, reflux | Pyrido[2,3-d]pyrimidines | CDK inhibitors |
Case Study :
-
Reaction with ethyl cyanoacetate yields pyrido-pyrimidines, which show nanomolar inhibition of CDK9/cyclin T .
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the pyrimidine ring.
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh | ||
| ) | |||
| , K | |||
| CO | |||
| Biaryl-pyrimidine hybrids | 75% | ||
| Buchwald-Hartwig | Pd | ||
| (dba) | |||
| , Xantphos | N-Aryl derivatives | 68% |
Applications :
-
Biaryl hybrids exhibit enhanced binding to purinergic receptors.
Scientific Research Applications
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Pyridoxamine Dihydrochloride (C₈H₁₄N₂O₂·2HCl)
Structural Differences :
- Core Heterocycle : Pyridoxamine features a pyridine ring (C₅H₅N) instead of pyrimidine.
- Substituents: It includes hydroxyl, hydroxymethyl, and aminomethyl groups at positions 3, 5, and 4, respectively, compared to the simpler methylamine group in the target compound. Functional Implications:
- Pyridoxamine is a vitamin B₆ analog involved in amino acid metabolism, whereas the target compound’s pyrimidine core may favor nucleic acid-related interactions.
4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O)
Structural Differences :
- Substituents : Chlorine atoms at positions 4 and 6 and a methoxy group at position 5 replace the methylamine group.
Functional Implications : - The electron-withdrawing Cl groups increase lipophilicity, reducing water solubility compared to the dihydrochloride salt of the target compound.
- Methoxy groups can participate in hydrogen bonding but are less basic than amine groups, altering reactivity in nucleophilic substitutions .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (C₆H₁₀N₄·2HCl)
Structural Differences :
[(4-Bromo-3-fluorophenyl)methyl][(1,3-dioxan-2-yl)methyl]amine Dihydrochloride
Structural Differences :
- Core Structure : A bromo-fluorophenyl group and a dioxane-containing side chain replace the pyrimidine ring.
Functional Implications : - The aromatic bromo-fluorophenyl group increases molecular weight and lipophilicity, favoring blood-brain barrier penetration.
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride
Structural Differences :
- Charge State : A pyridinium ion (quaternary ammonium) vs. a primary ammonium in the target compound.
Functional Implications : - The permanent positive charge in the pyridinium analog may enhance solubility but reduce membrane permeability.
- The target compound’s protonatable amine allows pH-dependent solubility, advantageous in drug formulations .
Data Table: Key Properties of Analogs
| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Salt Form | Key Applications |
|---|---|---|---|---|---|
| Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride | Pyrimidine | 5-(methylaminomethyl) | ~220 (estimated) | Dihydrochloride | Biochemical research |
| Pyridoxamine dihydrochloride | Pyridine | 3-OH, 4-aminomethyl, 5-hydroxymethyl | 290.14 | Dihydrochloride | Vitamin B₆ analog |
| 4,6-Dichloro-5-methoxypyrimidine | Pyrimidine | 4-Cl, 5-OCH₃, 6-Cl | 193.00 | None | Pharmaceutical intermediate |
| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | Pyrimidine | 4-NH₂, 5-aminomethyl, 2-CH₃ | 224.09 | Dihydrochloride | Drug synthesis |
Research Findings and Implications
- Solubility : Dihydrochloride salts (e.g., target compound, Pyridoxamine) exhibit superior aqueous solubility compared to neutral analogs like 4,6-Dichloro-5-methoxypyrimidine .
- Bioactivity: Pyrimidine derivatives with amine groups (target compound, 4-Amino-5-aminomethyl analog) show enhanced interaction with biological macromolecules due to hydrogen bonding and basicity .
- Synthetic Utility : Halogenated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) are preferred intermediates for cross-coupling reactions, whereas the target compound’s methylamine group may limit such reactivity .
Biological Activity
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound functions primarily as an inhibitor of key enzymes involved in nucleotide synthesis. Its structural similarity to known antifolate compounds suggests it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cellular proliferation.
Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase is essential for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to reduced DNA replication, making it a target for cancer therapies. Studies have indicated that related pyrimidine derivatives exhibit potent inhibitory effects on TS with IC50 values in the low nanomolar range .
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolism pathway. Compounds that inhibit DHFR can disrupt folate-dependent processes, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Biological Activity and Therapeutic Applications
-
Anticancer Activity :
- This compound has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit DNA synthesis pathways. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including HeLa and CaCo-2, with IC50 values ranging from 1.29 μM to 2.96 μM .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cervical cancer cells (HeLa). The compound exhibited significant dose-dependent inhibition of cell viability, with an IC50 value determined at approximately 1.5 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the S phase.
Case Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against Toxoplasma gondii and showed promising results with an IC50 value of 0.8 μM. This indicates its potential as a therapeutic agent against opportunistic infections in immunocompromised patients.
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | Thymidylate Synthase | ~1.5 | Anticancer |
| This compound | Dihydrofolate Reductase | ~0.8 | Antimicrobial |
| Pemetrexed | Thymidylate Synthase | 46 nM | Anticancer |
| Trimethoprim | Dihydrofolate Reductase | 120 nM | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride, and what solvent systems are optimal?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. Polar solvents like water, alcohols, or dichloromethane (DCM) are optimal for improving solubility and reaction efficiency. For example, coupling pyrimidin-5-ylmethyl derivatives with methylamine in DCM under reflux conditions (0.05–0.1 M concentration) yields intermediates, followed by HCl gas treatment to form the dihydrochloride salt . Reaction conditions (e.g., temperature, stoichiometry) should be adjusted based on precursor reactivity, as outlined in ’s synthetic strategy table:
| Reaction Step | Solvent | Catalyst/Reagent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amine coupling | DCM | Et₃N (1.1 equiv) | RT | 65–75 |
| Salt formation | MeOH | HCl gas | 0–5°C | 90–95 |
Key Considerations:
Q. How should researchers characterize the hydrochloride salt form of the compound?
Methodological Answer: Characterization requires a multi-technique approach:
Chloride Ion Confirmation: Perform a silver nitrate test (white precipitate formation) or pharmacopoeial methods (e.g., reaction with 4-aminoantipyrine TS2 to produce a red color) .
Purity Analysis: Use HPLC with a C18 column (UV detection at 254 nm) and compare against impurity standards (e.g., EP-grade Hydrochloride Imp. A/B) .
Structural Confirmation:
- NMR: Compare ¹H/¹³C spectra with computational predictions (e.g., PubChem data ).
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.2) .
Data Interpretation:
Discrepancies in NMR splitting patterns may indicate residual solvents or salt stoichiometry variations .
Advanced Research Questions
Q. How can conflicting NMR data between synthetic batches be systematically resolved?
Methodological Answer: Conflicting NMR data often arise from impurities or polymorphic forms. Follow this protocol:
Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted pyrimidine intermediates or oxidation products) .
Crystallography: Compare X-ray diffraction patterns of batches to rule out polymorphic differences .
DSC/TGA Analysis: Assess thermal behavior; decomposition temperatures >200°C suggest stable salt formation .
Case Study:
In , Impurity A (Hydrochloride: 73978-41-3) was detected at 0.2% in a batch, altering NMR baseline signals. Removal via recrystallization (MeOH/EtOAC) resolved discrepancies .
Q. What computational methods predict the reactivity of the pyrimidine ring during functionalization?
Methodological Answer: Leverage databases like REAXYS and PISTACHIO to model pyrimidine ring behavior:
Reactivity Prediction: Use DFT calculations to evaluate electrophilic substitution sites (C-2 vs. C-4 positions) .
Solvent Effects: Simulate solvation energies in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .
Example Workflow:
Q. How can researchers design stability studies to assess degradation under varying pH conditions?
Methodological Answer:
Forced Degradation: Expose the compound to:
- Acidic (0.1 M HCl, 40°C)
- Alkaline (0.1 M NaOH, 40°C)
- Oxidative (3% H₂O₂, RT)
Monitor degradation via HPLC at 0, 24, and 48 hours .
Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life under standard storage (2–8°C, desiccated) .
Key Findings:
Q. What strategies mitigate dihydrochloride salt deliquescence in humid environments?
Methodological Answer:
Excipient Screening: Co-formulate with hygroscopicity inhibitors (e.g., microcrystalline cellulose) .
Packaging: Use desiccant-containing containers with moisture-proof seals .
Polymorph Screening: Identify anhydrous vs. hydrate forms via PXRD; anhydrous forms are less hygroscopic .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
Assay Design:
- Target Selection: Pyrimidine derivatives often inhibit kinases or purine-metabolizing enzymes .
- Controls: Use known inhibitors (e.g., aminopterin ) as benchmarks.
IC₅₀ Determination: Perform dose-response curves (1 nM–100 µM) in triplicate, using fluorescence-based readouts .
Troubleshooting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
